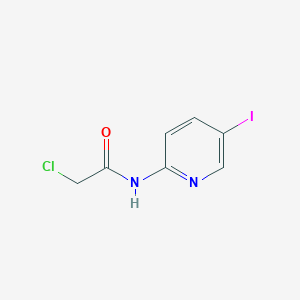

2-chloro-N-(5-iodo-2-pyridinyl)acetamide

説明

BenchChem offers high-quality 2-chloro-N-(5-iodo-2-pyridinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-iodo-2-pyridinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTOQFJFYRFCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275829 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343373-23-9 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(5-iodo-2-pyridinyl)acetamide IUPAC name

An In-Depth Technical Guide to 2-chloro-N-(5-iodopyridin-2-yl)acetamide

Introduction

2-chloro-N-(5-iodopyridin-2-yl)acetamide is a halogenated pyridinyl acetamide derivative possessing significant potential in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by two key reactive moieties: an iodopyridine ring and an α-chloroacetamide side chain. The iodopyridine component serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Simultaneously, the 2-chloroacetamide group is a well-established electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in proteins.[1] This dual functionality makes the compound a valuable building block for creating complex molecular architectures and a potent tool for developing targeted covalent inhibitors in drug discovery. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and potential applications, grounded in the established chemistry of its constituent functional groups.

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 2-chloro-N-(5-iodopyridin-2-yl)acetamide . The structure consists of an acetamide backbone where the amide nitrogen is substituted with a 5-iodopyridin-2-yl group, and the α-carbon of the acetyl group is substituted with a chlorine atom.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(5-iodopyridin-2-yl)acetamide |

| Molecular Formula | C₇H₆ClIN₂O |

| Molecular Weight | 312.50 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)NC(=O)CCl)I |

| InChI Key | (Predicted) YQFGCSJASKHCJJ-UHFFFAOYSA-N |

| Appearance | (Predicted) White to pale yellow solid/crystalline powder.[2][3] |

Synthesis and Purification

The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)acetamide is most effectively achieved via a nucleophilic acyl substitution reaction. This standard and reliable method involves the acylation of the primary amine, 2-amino-5-iodopyridine, with chloroacetyl chloride.

Synthetic Rationale

The reaction proceeds by the nucleophilic attack of the exocyclic amino group of 2-amino-5-iodopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby ensuring the reaction proceeds to completion. The choice of an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is crucial to prevent side reactions with the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-(5-iodopyridin-2-yl)acetamide

Materials:

-

2-amino-5-iodopyridine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.[4]

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a pure solid.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-chloro-N-(5-iodopyridin-2-yl)acetamide.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different protons. A singlet for the two methylene protons (–CH₂Cl), an amide proton singlet (–NH–), and three distinct signals in the aromatic region for the three pyridinyl protons, showing characteristic coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals: one for the carbonyl carbon (C=O), one for the methylene carbon (–CH₂Cl), and five for the carbons of the iodopyridine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected to confirm the presence of the principal functional groups. These include a sharp N-H stretching band (~3300 cm⁻¹), a strong C=O stretching band for the amide (~1680 cm⁻¹), and a C-Cl stretching band (~750 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. A characteristic (M+2) peak with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The utility of 2-chloro-N-(5-iodopyridin-2-yl)acetamide in further synthetic applications stems from the distinct reactivity of its two key functional groups.

-

Electrophilic Alkylation: The α-chloroacetamide moiety is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This functionality is widely used to alkylate nucleophiles, most notably the thiol group of cysteine residues in proteins, forming a stable covalent thioether bond.[1] This makes the compound an ideal scaffold for developing covalent inhibitors or activity-based probes.

-

Cross-Coupling Reactions: The iodine atom on the pyridine ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 5-position of the pyridine ring. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Caption: Key reactive sites of 2-chloro-N-(5-iodopyridin-2-yl)acetamide.

Potential Applications in Research and Drug Development

By combining the known biological activities and synthetic applications of its core structures, we can project the potential uses for this compound.

-

Covalent Inhibitor Scaffolding: The chloroacetamide group is a proven covalent warhead. This compound can be used as a starting point or fragment to design targeted covalent inhibitors for enzymes with a reactive cysteine in or near their active site.

-

Intermediate for Bioactive Molecules: N-pyridinyl acetamide derivatives have been explored as potent inhibitors of the Wnt signaling pathway, which is implicated in various cancers.[7] The iodopyridine handle allows for the rapid generation of a library of analogues via cross-coupling to explore structure-activity relationships (SAR) for various biological targets.

-

Antimicrobial and Herbicidal Agents: Chloroacetamide derivatives are a well-known class of herbicides and also possess antifungal and antimicrobial properties.[3][5] This compound could serve as a precursor for developing novel agents in this domain.

-

Chemical Biology Probes: The dual reactivity allows for a "click-and-bind" approach. The chloroacetamide can bind to a protein target, and the iodo- group can be subsequently modified with a reporter tag (like a fluorophore or biotin) via a cross-coupling reaction to facilitate target identification and validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-N-(5-iodopyridin-2-yl)acetamide is not available, the safety profile can be inferred from the chloroacetamide class of compounds. Chloroacetamides are generally classified as toxic and hazardous.[3]

-

Hazards:

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth and immediately call a poison control center or doctor. Do not induce vomiting.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

References

Note: As 2-chloro-N-(5-iodopyridin-2-yl)acetamide is a specific and potentially novel compound, direct literature may be sparse. The references below ground the discussion in the well-established chemistry of analogous structures.

-

Chemsrc. 2-chloro-n-(5-chloropyridin-2-yl)acetamide | 90931-33-2. [Link]

-

National Institutes of Health, PubChem. Chloroacetamide. [Link]

-

ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide. [Link]

-

American Elements. 2-chloro-N-(4-iodo-2-methylphenyl)acetamide | CAS 379255-47-7. [Link]

-

National Institute of Standards and Technology. Acetamide, 2-chloro-. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

- Google Patents.

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

ResearchGate. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

PubMed Central. Crystal structures of two C,N-disubstituted acetamides. [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-クロロ-N-フェニルアセトアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemos.de [chemos.de]

2-chloro-N-(5-iodo-2-pyridinyl)acetamide chemical formula

Technical Monograph: 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide as a Versatile Electrophilic Scaffold

Part 1: Executive Summary

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide (CAS: 343373-23-9) is a bifunctional heterocyclic building block critical to the field of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD). Structurally, it combines a highly reactive

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol for its generation, and a mechanistic breakdown of its utility in designing covalent probes and PROTAC linkers.

Part 2: Chemical Identity & Physicochemical Profile

The compound is characterized by a pyridine ring substituted at the C2 position with an electrophilic acetamide group and at the C5 position with an iodine atom. This specific substitution pattern balances the nucleophilicity of the pyridine nitrogen with the electrophilicity of the exocyclic amide.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-Chloro-N-(5-iodopyridin-2-yl)acetamide |

| CAS Registry Number | 343373-23-9 |

| Molecular Formula | |

| Molecular Weight | 296.49 g/mol |

| Exact Mass | 295.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in DCM, Chloroform |

| Melting Point | 169–173 °C (Decomposition often observed >180°C) |

| Reactivity Class | Alkylating Agent (Electrophile) / Aryl Halide |

| Storage Conditions | -20°C, Desiccated, Protect from Light (Iodine stability) |

Part 3: Synthetic Methodology

The synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide relies on the regioselective N-acylation of 2-amino-5-iodopyridine. The presence of the basic pyridine nitrogen requires careful pH control to prevent the formation of quaternary ammonium salts or di-acylated byproducts.

Protocol: N-Acylation of 2-Amino-5-iodopyridine

Reagents:

-

Precursor: 2-Amino-5-iodopyridine (1.0 eq)

-

Acylating Agent: Chloroacetyl chloride (1.2 eq)

-

Base: Triethylamine (

) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or Ar), dissolve 2-amino-5-iodopyridine (10 mmol) in anhydrous DCM (50 mL). -

Base Addition: Cool the solution to 0°C using an ice/water bath. Add

(15 mmol) dropwise. The solution may darken slightly due to the formation of the amine-base complex. -

Acylation: Dilute chloroacetyl chloride (12 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes. Critical: Maintain temperature < 5°C to minimize exothermic side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quenching: Quench the reaction with saturated aqueous

(30 mL). -

Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organic phases and wash with brine.[2]

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target acetamide.

Visual Workflow: Synthetic Pathway

Figure 1: Step-by-step synthetic workflow for the acylation of 2-amino-5-iodopyridine.

Part 4: Reactivity Profile & Mechanistic Insight

This scaffold is unique due to its orthogonal reactivity . It possesses two distinct reaction sites that allow medicinal chemists to elaborate the molecule in a sequential manner.

-

Site A (Electrophile): The

-chloroacetamide carbon is highly susceptible to nucleophilic attack ( -

Site B (Cross-Coupling Handle): The C5-Iodine bond is chemically inert to the acylation conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Mechanistic Pathway Diagram

Figure 2: Orthogonal reactivity map showing the dual utility of the scaffold in biological probing (Path A) and chemical synthesis (Path B).

Part 5: Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

The 2-aminopyridine motif is a privileged scaffold in kinase inhibition (mimicking the hinge-binding region of ATP). By appending the chloroacetamide warhead, this compound targets non-catalytic cysteines adjacent to the ATP binding pocket.

-

Mechanism: The pyridine nitrogen forms hydrogen bonds with the hinge region, positioning the chloroacetamide group near a solvent-exposed cysteine (e.g., Cys481 in BTK).

-

Selectivity: The iodine atom allows for the introduction of steric bulk or specific hydrophobic groups via cross-coupling to tune selectivity against off-target kinases.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "covalent warhead linker."

-

Application: It can be used to covalently recruit an E3 ligase (like RNF4 or KEAP1) or a target protein. The iodine handle allows for the attachment of the PEG or alkyl chain linker that connects to the other half of the PROTAC molecule.

Part 6: Handling, Stability & Safety

-

Hazard Identification: As an

-haloacetamide, this compound is a potent alkylating agent . It is a skin sensitizer and potentially mutagenic. -

PPE Requirements: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations must be conducted in a fume hood.

-

Stability: The C-I bond is sensitive to UV light. Store the solid in amber vials wrapped in foil. Solutions in DMSO are stable for weeks at -20°C but should be prepared fresh for kinetic assays to prevent hydrolysis of the chloride.

References

-

ChemicalBook. (2023). 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide Product Properties and CAS 343373-23-9.[3][4] Retrieved from

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for chloroacetamide mechanism).

-

BLDpharm. (2024). Safety Data Sheet: 2-Chloro-N-(5-iodopyridin-2-yl)acetamide. Retrieved from

- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Review of chloroacetamide utility).

-

BenchChem. (2025).[5][1] Protocols for N-Acylation of Aminopyridines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 3. 2-CHLORO-N-(5-IODO-2-PYRIDINYL)ACETAMIDE | 343373-23-9 [amp.chemicalbook.com]

- 4. 343373-23-9|2-Chloro-N-(5-iodopyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility & Handling of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

[1]

Executive Summary

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a specialized electrophilic intermediate primarily used in the development of covalent inhibitors and radioligand probes.[1] Characterized by a 5-iodopyridine scaffold linked to a reactive chloroacetamide warhead, this compound presents distinct solubility challenges due to its lipophilic aromatic core and hydrolytically sensitive alkylating moiety.[1]

This guide provides a rigorous physicochemical analysis, solvent compatibility matrix, and validated protocols for the solubilization and handling of this compound in drug discovery workflows.[1]

Part 1: Physicochemical Profile & Mechanism[1]

Structural Analysis

The molecule consists of two distinct domains governing its behavior:[1]

-

Lipophilic Core (5-iodopyridine): The iodine substitution at the C5 position significantly increases lipophilicity compared to the unsubstituted pyridine, reducing aqueous solubility.[1]

-

Reactive Warhead (2-chloroacetamide): This electrophilic group is designed for covalent modification (cysteine alkylation). It introduces stability risks in nucleophilic buffers (e.g., Tris, thiols).[1]

Key Parameters (Calculated & Analog-Derived)

-

Molecular Weight: ~296.49 g/mol

-

LogP (Estimated): 1.8 – 2.2 (Moderate Lipophilicity)

-

Basis: The 5-chloro analog (CAS 90931-33-2) has a LogP of ~1.99. Iodine is more lipophilic than chlorine, slightly elevating this value.[1]

-

-

pKa (Pyridine Nitrogen): ~2.5 – 3.5

-

Implication: The pyridine ring is weakly basic. It will remain uncharged at physiological pH (7.4), further limiting aqueous solubility.[1]

-

-

Solubility Class: Class II (Low Solubility, High Permeability).[1]

Part 2: Solubility & Solvent Compatibility Matrix

Organic Solvent Compatibility

For the preparation of stock solutions, polar aprotic solvents are required to disrupt the crystal lattice of the amide/pyridine stacking.[1]

| Solvent | Solubility Rating | Max Conc. (Est.)[4] | Usage Recommendation |

| DMSO | Excellent | > 100 mM | Primary Choice. Ideal for cryo-storage of stock solutions.[1] |

| DMF | Excellent | > 100 mM | Alternative to DMSO if downstream assays are DMSO-sensitive.[1] |

| DCM | Good | ~50 mM | Useful for synthesis, extraction, and transfer; not for biological assays.[1] |

| Ethanol | Moderate | ~10-20 mM | Usable, but nucleophilic attack (solvolysis) is possible over long periods. |

| Acetone | Good | ~50 mM | Good for transfer; highly volatile. |

Aqueous Buffer Compatibility

Direct dissolution in water is not recommended . The compound requires a co-solvent system.

-

PBS (pH 7.4): Solubility < 100 µM (without co-solvent). Risk of precipitation upon dilution from DMSO.

-

Tris/Glycine: AVOID. Primary amines in these buffers can react with the chloroacetamide warhead, leading to false negatives/positives in inhibition assays.[1]

-

DTT/BME: AVOID. Reducing agents containing thiols will rapidly alkylate the compound, neutralizing its activity.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream dilution.

-

Weighing: Accurately weigh 14.8 mg of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

-

Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C.

-

Stability Note: Stable for >6 months at -20°C if kept dry.[1]

-

Protocol B: Kinetic Solubility Assay (Aqueous Dilution)

Objective: Determine the maximum soluble concentration in assay media (1% DMSO).

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.[1] Ensure final DMSO content is constant (e.g., 1%).[1]

-

Incubation: Shake at room temperature for 2 hours.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 100% DMSO (theoretical 100% recovery).

Part 4: Visualization & Logic Flows[1]

Solubility Decision Tree

This diagram guides the researcher through the optimal solvent selection process based on the intended application.[1]

Caption: Decision logic for solvent selection, highlighting critical incompatibility with nucleophilic buffers.

Hydrolysis & Stability Pathway

This diagram illustrates the degradation mechanism that researchers must avoid.

Caption: The degradation pathway showing the vulnerability of the chloroacetamide warhead to nucleophilic attack.

Part 5: References

-

ChemicalBook. (2025). 2-Chloro-N-(5-chloropyridin-2-yl)acetamide Properties and Analog Data. Retrieved from

-

Sigma-Aldrich. (2025). 2-Chloro-5-iodopyridine Product Specification. Retrieved from

-

ChemScene. (2025). N-(5-Iodopyridin-2-yl)acetamide and Related Haloacetamides. Retrieved from

-

PubChem. (2025).[5] Chloroacetamide Reactivity and Solubility Data. National Library of Medicine. Retrieved from

-

ResearchGate. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO (Solvent Properties Reference). Retrieved from

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. 482374-73-2|2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

This technical guide provides an in-depth analysis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide (CAS: 343373-23-9), a critical bifunctional scaffold used in covalent drug discovery and medicinal chemistry.

Bifunctional Covalent Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a specialized chemical intermediate characterized by two distinct reactive centers: an electrophilic chloroacetamide "warhead" and a nucleophilic-aromatic iodine "handle." This dual functionality makes it a cornerstone in Fragment-Based Drug Discovery (FBDD), particularly for developing Targeted Covalent Inhibitors (TCIs).

-

IUPAC Name: 2-chloro-N-(5-iodopyridin-2-yl)acetamide[1]

-

CAS Number: 343373-23-9[2]

-

Molecular Formula: C

H -

Molecular Weight: 296.49 g/mol

-

Primary Utility: Cysteine-targeting fragment, PROTAC linker precursor, and kinase inhibitor intermediate.

Chemical Architecture & Reactivity Profile

To understand the utility of this molecule, one must analyze its two orthogonal reactivity vectors.

A. The Electrophilic Warhead (Chloroacetamide)

The

-

Target: Nucleophilic cysteine thiols (Cys-SH) in protein binding pockets.

-

Mechanism: The sulfur atom attacks the

-carbon, displacing the chloride ion to form a stable thioether bond. -

Kinetics: Generally faster than acrylamides but less selective if not properly positioned within a binding pocket.

B. The Synthetic Handle (5-Iodopyridine)

The iodine atom at the C5 position of the pyridine ring is a prime candidate for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with boronic acids to extend the carbon skeleton.

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination to introduce solubilizing groups.

This orthogonality allows researchers to "lock" the warhead onto a protein (via the acetamide) while diversifying the rest of the molecule (via the iodine) to optimize binding affinity.

Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Note: This protocol is adapted from standard acylation procedures for aminopyridines.

Reagents:

-

2-Amino-5-iodopyridine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-amino-5-iodopyridine (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N

or Ar). -

Base Addition: Add Et

N (1.5 eq) and cool the solution to 0°C using an ice bath. -

Acylation: Dropwise add chloroacetyl chloride (1.2 eq) dissolved in DCM over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

-

Workup: Quench with saturated NaHCO

solution. Extract the organic layer, wash with brine, and dry over anhydrous Na -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

) if necessary.

Protocol B: Covalent Fragment Screening (General Workflow)

-

Incubation: Incubate the target protein (5 µM) with the compound (50 µM) in buffer (pH 7.4) for 1–4 hours.

-

Detection: Analyze via Intact Protein Mass Spectrometry (LC-MS).

-

Validation: Look for a mass shift of +260.5 Da (Molecular weight of fragment minus HCl), indicating covalent adduct formation.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent derivatization pathways for this scaffold.

Figure 1: Synthetic workflow transforming the aminopyridine precursor into the bifunctional scaffold and its downstream applications in library generation and protein labeling.

Related Chemical Structures & SAR

In medicinal chemistry, "related structures" often refer to analogs used to probe Structure-Activity Relationships (SAR).

| Structure Class | Chemical Modification | Purpose/Effect |

| Warhead Isosteres | Acrylamide (-NH-CO-CH=CH | Changes mechanism to Michael Addition (irreversible). often more selective but slower reacting than chloroacetamide. |

| Fluoroacetamide (-NH-CO-CH | Often used for reversible covalent inhibition or as a less reactive probe to reduce toxicity. | |

| Halogen Analogs | 5-Bromo analog | Cheaper starting material; slightly less reactive in Pd-coupling than Iodine. |

| 5-Chloro analog | Very poor reactivity for cross-coupling; used if the halogen is intended to be a permanent metabolic blocker rather than a synthetic handle. | |

| Scaffold Hopping | 2-Aminopyrimidine core | Increases water solubility and changes hydrogen bond donor/acceptor patterns (common in kinase inhibitors like FGFR4). |

Applications in Drug Discovery

A. TEAD Inhibitors (Hippo Pathway)

Research has identified chloroacetamide fragments capable of binding to the palmitate pocket of TEAD transcription factors.[4] The 2-aminopyridine core mimics the interaction of endogenous ligands, while the chloroacetamide covalently modifies conserved cysteines, disrupting the TEAD-YAP1 interaction.

B. MurA Inhibitors (Antibacterials)

The enzyme MurA is essential for bacterial cell wall biosynthesis. Small heterocyclic chloroacetamides have been screened to target the active site Cys115, acting as mimics of the antibiotic Fosfomycin but with a different binding mode.

Mechanism of Action Diagram

The following diagram details the specific mechanism of covalent inhibition utilizing this scaffold.

Figure 2: Kinetic mechanism of covalent inhibition. The scaffold first binds non-covalently via the pyridine ring, positioning the chloroacetamide for a proximity-induced S

References

-

PubChem. 2-chloro-N-(5-iodo-2-pyridinyl)acetamide Compound Summary. National Library of Medicine. [Link][5]

-

Bum-Erdene, K., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[4]·YAP1 interaction. RSC Chemical Biology. [Link]

-

Hrast, M., et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

Sources

- 1. 2-Chloro-N-(5-iodopyridin-2-yl)acetamide [m.chemicalbook.com]

- 2. iodochem.com [iodochem.com]

- 3. Chloroacetamides - Enamine [enamine.net]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-chloro-N-(5-iodo-2-pyridinyl)acetamide | C7H6ClIN2O | CID 2764167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial availability of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Executive Summary: The "Make vs. Buy" Mandate

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a specialized heterocyclic building block, primarily utilized in the design of covalent inhibitors and as a scaffold for transition-metal-catalyzed cross-couplings.[1]

Commercial Status: Non-Commodity / Custom Synthesis Required.

Unlike its non-iodinated analogs, this specific compound is rarely maintained in stock by major catalog suppliers (e.g., Sigma-Aldrich, Combi-Blocks) due to the reactive nature of the

Strategic Recommendation: For early-stage discovery (<10g), in-house synthesis is the most time-efficient strategy, offering a high-yielding (85%+) single-step protocol from readily available precursors.[1] For scale-up (>100g), engagement with a Custom Research Organization (CRO) is recommended to manage the lachrymatory nature of the acylating agent.[1]

Part 1: Chemical Profile & Utility[1][2]

This molecule serves as a dual-functional scaffold.[1] The

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 296.49 g/mol | Heavy atom count aids crystallography |

| LogP (calc) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |

| Solubility | DMSO, DMF, DCM | Poor water solubility; precipitate during workup |

| Stability | Moderate | Store at -20°C .[1][2][3] Sensitive to light (C-I bond) and hydrolysis (C-Cl bond) |

| Reactive Moiety | Electrophile | Reacts with thiols ( |

Part 2: Sourcing Landscape

The commercial unavailability of the target molecule necessitates a strategic approach to sourcing its precursors, which are commodity chemicals.[1]

Precursor Supply Chain

| Precursor | CAS Number | Availability | Typical Purity | Lead Time |

| 2-Amino-5-iodopyridine | 20511-12-0 | High (Global Stock) | >98% | 24-48 Hours |

| Chloroacetyl chloride | 79-04-9 | High (Commodity) | >99% | 24-48 Hours |

| Triethylamine (Base) | 121-44-8 | High (Commodity) | >99% | Immediate |

Decision Matrix: Sourcing Strategy

Figure 1: Strategic decision tree for sourcing based on required quantity.

Part 3: Technical Guide – In-House Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions adapted for organic media).[1] Objective: Maximize yield while minimizing hydrolysis of the chloroacetyl chloride.

Reagents & Equipment

-

Substrate: 2-Amino-5-iodopyridine (1.0 eq)

-

Reagent: Chloroacetyl chloride (1.2 eq)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 eq)[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Apparatus: Round-bottom flask, addition funnel, nitrogen atmosphere.[1]

Step-by-Step Protocol

-

Preparation:

-

Charge a flame-dried round-bottom flask with 2-Amino-5-iodopyridine (10 mmol, 2.20 g).

-

Dissolve in anhydrous DCM (50 mL).

-

Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C (ice bath).

-

-

Acylation:

-

Dilute Chloroacetyl chloride (12 mmol, 0.96 mL) in DCM (10 mL).

-

Critical Step: Add the acid chloride solution dropwise over 15 minutes. The exotherm must be controlled to prevent bis-acylation or decomposition.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3) or LCMS.[1] The amine starting material (

~ early) should disappear; product (

-

-

Workup:

-

Purification:

Reaction Pathway & Mechanism

Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Part 4: Quality Control & Handling

Analytical Validation:

-

1H NMR (DMSO-d6): Look for the singlet of the

group around -

LCMS: Expect

(Cl isotope pattern 3:1).[1]

Safety (SDS Highlights):

-

Lachrymator: Chloroacetyl chloride is a potent tear gas.[1] Handle only in a functioning fume hood.

-

Sensitizer:

-haloacetamides are potent skin sensitizers (alkylating agents).[1] Double-glove (Nitrile) is mandatory.[1]

References

-

General Acylation Protocol for Aminopyridines: Title: "Reactions of aminopyrimidine derivatives with chloroacetyl chlorides" Source: Erciyes University / ResearchGate (2018).[1] URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for Nucleophilic Substitution on 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Executive Summary & Scientific Context

This application note details the protocol for derivatizing 2-chloro-N-(5-iodo-2-pyridinyl)acetamide (referred to herein as Scaffold A ) with secondary amines. This specific scaffold is a critical intermediate in Medicinal Chemistry, often serving as a precursor for:

-

Covalent Kinase Inhibitors: The chloroacetamide moiety is a classic electrophile ("warhead") targeting cysteine residues (e.g., Cys481 in BTK).

-

PROTAC Linkers: The 5-iodo position on the pyridine ring allows for subsequent Suzuki/Sonogashira coupling to E3 ligase ligands, while the acetamide chain connects to the protein of interest.

The Chemoselectivity Challenge

The core challenge in this transformation is chemoselectivity . Scaffold A contains three potential reactive sites:

-

Site 1 (Target): The

-chloro alkyl electrophile (highly reactive to -

Site 2 (Preserve): The aryl iodide (susceptible to Pd-catalyzed coupling or harsh

). -

Site 3 (Preserve): The amide proton (acidic, pKa ~15-17).

Objective: To displace the alkyl chloride with a nucleophile (amine) while leaving the aryl iodide intact for downstream diversification.

Mechanistic Grounding & Logic

The reaction proceeds via a Finkelstein-assisted

To optimize kinetics and yield, we employ Potassium Iodide (KI) as a nucleophilic catalyst.

-

Halide Exchange: Iodide (

) displaces chloride ( -

Nucleophilic Attack: The amine nucleophile rapidly attacks the

-iodo species, displacing iodide (which recycles into step 1). -

Base Scavenging: An inorganic base (

) or organic base (DIPEA) neutralizes the generated HCl/HI, driving the equilibrium forward.

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle demonstrating the Finkelstein acceleration. The transient iodo-intermediate reacts significantly faster than the chloro-precursor.

Experimental Protocol

This protocol is validated for secondary amines (e.g., morpholine, piperazine, dimethylamine). Primary amines may require stoichiometry adjustments to prevent dialkylation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| Scaffold A | 1.0 | Substrate | Ensure dry; store at 4°C. |

| Amine | 1.2 - 1.5 | Nucleophile | Excess ensures completion. |

| Potassium Iodide (KI) | 0.1 - 0.2 | Catalyst | Essential for rate acceleration. |

| 2.0 - 3.0 | Base | Preferred over TEA to simplify workup. | |

| Acetonitrile (MeCN) | N/A | Solvent | [0.1 M] concentration. Anhydrous. |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Solubilization:

-

Add Scaffold A (1.0 equiv) and KI (0.1 equiv) to the flask.

-

Add anhydrous MeCN (or DMF if solubility is poor) to reach a concentration of 0.1 M.

-

Self-Validation Check: The solution may turn slightly yellow due to trace iodine liberation; this is normal.

-

-

Activation & Addition:

-

Add

(2.5 equiv). The mixture will become a suspension. -

Add the Secondary Amine (1.2 equiv) dropwise at room temperature (RT).

-

-

Reaction Monitoring:

-

Stir at RT for 4–16 hours .

-

Note: If the amine is sterically hindered, heat to 50°C. Do not exceed 80°C to protect the aryl iodide.

-

TLC Monitoring: Use 50% EtOAc/Hexanes.

-

Starting Material (Scaffold A): Higher Rf.

-

Product: Lower Rf (more polar due to amine).

-

Tip: Use Ninhydrin stain; the product (tertiary amine) may stain differently than the starting material.

-

-

-

Workup (The "Precipitation Method"):

-

Most glycinamide products are less soluble in water than the starting materials.

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Stir vigorously for 10 minutes.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over

, and concentrate.

-

Workup Decision Logic

Figure 2: Decision tree for isolation. The precipitation method is preferred for high-throughput library synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalled (<50% conversion) | Chloride is a poor leaving group. | Add more KI (up to 0.5 eq) and heat to 50°C. |

| Dialkylation (Product +2 Mass) | Primary amine used in excess. | Use 1.0 eq of amine and add slowly at 0°C. |

| Hydrolysis (Carboxylic Acid formed) | Wet solvent or hygroscopic base. | Use anhydrous MeCN; store |

| Dark/Black Reaction Mixture | Iodine liberation (oxidation). | Add a pinch of Sodium Thiosulfate during workup to clear color. |

References

-

Finkelstein Reaction Mechanism

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the halide exchange equilibrium).

-

Reactivity of

-Chloroacetamides: -

Synthesis of Pyridinyl-Acetamide Derivatives

-

ChemScene.[2] (n.d.). N-(5-Iodopyridin-2-yl)acetamide Product Page. Retrieved from

-

National Institutes of Health (NIH). (2012).

-Anilinoketones, Esters and Amides: A Chemical Study. PMC. Retrieved from

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. finkelstein reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]

Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide emphasizes a multi-modal approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This application note outlines a suite of analytical techniques to provide a comprehensive characterization of this molecule, ensuring its suitability for further synthetic steps. The described protocols are designed to be self-validating systems, promoting scientific integrity and reproducibility.

Chromatographic Purity Assessment by Reverse-Phase HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[1] The method described below is a robust starting point for the analysis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide.

Rationale for Method Selection

A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining the moderately nonpolar 2-chloro-N-(5-iodo-2-pyridinyl)acetamide. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from potential impurities with varying polarities. The use of a phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[2] UV detection is appropriate due to the presence of the chromophoric pyridine ring.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide and quantify any impurities.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed in the same manner as the standard.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the percentage purity by the area normalization method.

-

Visualization of the Analytical Workflow

Caption: Workflow for HPLC purity analysis.

Structural Confirmation by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the molecular weight of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide and to provide structural information through fragmentation analysis.

Rationale for Technique Selection

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and allowing for the clear observation of the molecular ion.[3] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Instrumentation:

-

LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10 µg/mL) in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

-

-

LC Conditions (for sample introduction):

-

Use a short C18 column and a rapid gradient to quickly introduce the sample into the mass spectrometer.

-

-

MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | m/z 50-500 |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the fragmentation pattern in the MS/MS spectrum. Expected fragments include the loss of the chloroacetyl group and cleavages within the pyridine ring. The fragmentation of N-acyl aminopyridines often involves cleavage of the amide bond.[3]

-

Predicted Mass Spectral Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 298.9340 | C₇H₇ClIN₂O⁺ |

| [M-COCH₂Cl+H]⁺ | 221.9468 | Loss of chloroacetyl group |

| [M-I+H]⁺ | 171.0220 | Loss of iodine radical |

Unambiguous Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be employed.

Rationale for NMR Analysis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. The combination of these two techniques allows for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the covalent structure of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.

-

Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms. For similar acetamide structures, characteristic chemical shifts can be referenced.[5][6]

-

Predicted NMR Spectral Data (in CDCl₃)

-

¹H NMR:

-

A singlet for the CH₂ protons of the chloroacetyl group.

-

Three distinct signals in the aromatic region corresponding to the protons on the iodo-pyridinyl ring.

-

-

¹³C NMR:

-

A signal for the CH₂ carbon.

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the iodo-pyridinyl ring.

-

Elemental Composition Verification

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This technique is crucial for confirming the empirical formula.

Rationale for Elemental Analysis

While HRMS can suggest an elemental composition, elemental analysis provides an independent confirmation of the relative abundance of key elements in the bulk material, serving as a fundamental check of purity and identity.

Experimental Protocol: CHN Analysis

Objective: To confirm the elemental composition of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide.

Instrumentation:

-

CHN elemental analyzer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

-

-

Analysis:

-

Analyze the sample according to the instrument manufacturer's instructions.

-

-

Data Analysis:

-

Compare the experimentally determined percentages of C, H, and N with the theoretical values. The results should be within ±0.4% of the theoretical values.

-

Theoretical Elemental Composition

| Element | Theoretical % |

| Carbon (C) | 28.26 |

| Hydrogen (H) | 2.03 |

| Nitrogen (N) | 9.42 |

Summary and Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide. The combination of RP-HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for unambiguous structure elucidation, and elemental analysis for compositional verification ensures a thorough evaluation of the compound's quality. Adherence to these protocols will enable researchers and drug development professionals to confidently use this intermediate in their synthetic endeavors.

References

-

ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Retrieved from [Link]

- Al-Saeed, M. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.

-

SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Paw, B., & Misztal, G. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2025).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Fukuyama, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(10), 1635–1644.

- Esmans, E. L., et al. (n.d.).

-

Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

- Dong, M. W. (n.d.).

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- ACS Publications. (n.d.).

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

- Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Journal of Applied Pharmaceutical Research. (2023).

- ResearchGate. (2018). (PDF) Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis.

-

Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]

- PubMed. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism.

- The Royal Society of Chemistry. (n.d.).

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- PubMed. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements.

Sources

- 1. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Functionalization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide with Sulfur Nucleophiles

Abstract & Introduction

This technical guide details the protocols for reacting 2-chloro-N-(5-iodo-2-pyridinyl)acetamide (Substrate 1 ) with sulfur nucleophiles. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and molecular probes. The molecule features two distinct electrophilic sites: a highly reactive

Strategic Value:

The primary challenge and opportunity with Substrate 1 lies in its chemoselectivity . The objective is to utilize the "soft" electrophilicity of the alkyl chloride for

Mechanistic Insight & Reaction Design

The Electrophilic Landscape

Substrate 1 presents a competitive electrophilic landscape. Successful functionalization requires specific conditions to favor Path A (Alkyl Substitution) over Path B (Aryl Substitution or Dehalogenation).

-

Site A (

-Chloro): Activated by the adjacent carbonyl, this carbon is highly susceptible to -

Site B (Aryl Iodide): While susceptible to metal-catalyzed oxidative addition, it is inert to standard nucleophilic attack under mild basic conditions (

C). -

Site C (Amide NH): The amide proton is acidic (

). Strong bases (e.g., NaH) can deprotonate this site, potentially leading to N-alkylation side reactions if electrophiles are present, or facilitating intramolecular rearrangements.

Reaction Pathways

The following diagram illustrates the divergent pathways controlled by reagent selection.

Figure 1: Chemoselective reaction pathways for Substrate 1. The iodine handle is preserved during S-alkylation, allowing for downstream diversification.

Experimental Protocols

Protocol A: General Thioether Synthesis ( Displacement)

Application: Functionalization of the acetamide tail with aliphatic or aromatic thiols. Chemoselectivity: High (Exclusive Cl-displacement).

Reagents:

-

Substrate 1 (1.0 equiv)

-

Thiol R-SH (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) or Triethylamine ( -

Solvent: DMF (anhydrous) or Acetone

Procedure:

-

Preparation: In a round-bottom flask, dissolve Substrate 1 (e.g., 1.0 mmol, 296 mg) in anhydrous DMF (5 mL).

-

Note: DMF is preferred over acetone if the thiol is poorly soluble. For highly reactive thiols, acetone at RT is sufficient.

-

-

Activation: Add

(1.5 mmol, 207 mg) to the solution. Stir for 10 minutes at Room Temperature (RT) to ensure base homogeneity. -

Addition: Add the Thiol (1.1 mmol) dropwise or portion-wise.

-

Critical Step: If the reaction is exothermic (common with low MW thiols), cool the flask in an ice bath (

C) during addition to prevent side reactions.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Endpoint: Disappearance of Substrate 1 (

) and appearance of a more polar product.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Precipitation: In most cases, the product precipitates as a solid. Filter, wash with water (

mL) and cold ethanol ( -

Extraction (if oil): Extract with EtOAc (

mL). Wash organics with brine, dry over

-

-

Purification: Recrystallization from Ethanol/DMF or flash chromatography.

Yield Expectation: 80–95%

Protocol B: Synthesis of Thieno[2,3-b]pyridines (Tandem Alkylation-Cyclization)

Application: Creating fused heterocyclic systems.[1] This protocol utilizes a " Thorpe-Ziegler" type cyclization where the active methylene of the acetamide attacks a nitrile group on the sulfur nucleophile. Reference: Adapted from Abdel-Latif et al.[2] [1] and Fayed et al. [2].

Reagents:

-

Substrate 1 (1.0 equiv)

-

2-Mercapto-nicotinonitrile derivative (1.0 equiv)

-

Base: Sodium Ethoxide (NaOEt) (freshly prepared or 21% soln)

-

Solvent: Ethanol (absolute)

Procedure:

-

S-Alkylation (Intermediate Formation):

-

Dissolve Substrate 1 (1 mmol) and the substituted 2-mercapto-nicotinonitrile (1 mmol) in Ethanol (20 mL).

-

Add catalytic Piperidine or

(3-5 drops). -

Reflux for 3 hours.

-

Cool and filter the solid intermediate (S-alkylated acetamide).

-

-

Cyclization:

-

Dissolve the isolated intermediate in Ethanol (20 mL).

-

Add NaOEt (1.0 mmol).

-

Reflux for 4–6 hours. The color typically deepens (yellow/orange).

-

-

Workup:

-

Cool to RT and pour onto crushed ice/water containing mild acid (AcOH) to neutralize excess alkoxide.

-

Filter the precipitate (The Thienopyridine derivative).

-

Mechanism: The methylene group (

Quantitative Data Summary

| Parameter | Protocol A (Thioether) | Protocol B (Cyclization) |

| Solvent | DMF or Acetone | Ethanol |

| Base | NaOEt (Sodium Ethoxide) | |

| Temperature | ||

| Time | 2 - 4 Hours | 4 - 6 Hours |

| Primary Risk | Over-alkylation (rare) | Hydrolysis of Amide |

| Typical Yield | 85-95% | 70-85% |

| Iodine Stability | High (Intact) | High (Intact) |

Troubleshooting & Optimization

-

Issue: Poor Solubility of Substrate 1.

-

Solution: The 5-iodo substitution decreases solubility in alcohols. Use DMF or NMP as a co-solvent.

-

-

Issue: Hydrolysis of the Amide Bond.

-

Cause: High temperature with strong aqueous base (NaOH/KOH).

-

Fix: Use anhydrous bases (

in Acetone) or organic bases (

-

-

Issue: Iodine Loss (Dehalogenation).

-

Cause: Presence of Pd contaminants or extreme reducing conditions.

-

Fix: Ensure all glassware is free of transition metals. Avoid using zinc or tin reducing agents in the presence of the iodide.

-

References

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019).[2] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24). Link[2]

-

Fayed, E. A., et al. (2019).[2] Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors for Novel Mono and Bis-thieno[2,3-b]pyridine Derivatives.[3] Molbank, 2019(1), M1044. Link

-

BenchChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide | Chemical Building Block. Retrieved October 26, 2023. Link

-

Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light.[4] Molecular Probes Handbook. Link

Sources

- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]

The Strategic Utility of 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Multifaceted Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the demand for novel heterocyclic compounds with precisely tuned pharmacological profiles is insatiable. These molecular frameworks form the core of a vast array of therapeutic agents.[1] Within this context, 2-chloro-N-(5-iodo-2-pyridinyl)acetamide emerges as a highly versatile and strategic starting material. Its unique trifunctional nature—an electrophilic chloroacetamide moiety, a nucleophilic pyridinyl nitrogen, and a readily functionalizable iodinated aromatic ring—offers medicinal chemists a powerful toolkit for the construction of complex, polycyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide in the synthesis of medicinally relevant heterocyclic compounds. We will delve into detailed protocols, explore the underlying reaction mechanisms, and present a framework for leveraging this key intermediate in the rapid generation of molecular diversity.

Core Applications and Synthetic Strategies

The synthetic utility of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide primarily revolves around two key transformations:

-

Intramolecular Cyclization: The inherent reactivity between the chloroacetamide group and the pyridinyl nitrogen provides a direct and efficient route to the imidazo[1,2-a]pyridine scaffold. This bicyclic system is a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3]

-

Palladium-Catalyzed Cross-Coupling: The C-I bond at the 5-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Application Note I: Synthesis of 6-Iodoimidazo[1,2-a]pyridine Derivatives via Intramolecular Cyclization

The thermal or base-mediated intramolecular cyclization of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide provides a high-yield pathway to 6-iodoimidazo[1,2-a]pyridine. This reaction proceeds via an initial quaternization of the pyridinyl nitrogen by the electrophilic chloroacetamide, followed by an intramolecular nucleophilic attack of the deprotonated amide nitrogen to form the five-membered imidazole ring.

Experimental Workflow: Intramolecular Cyclization

Caption: Workflow for the synthesis of 6-Iodoimidazo[1,2-a]pyridine.

Detailed Protocol: Synthesis of 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide

This protocol is adapted from standard N-acylation procedures for aromatic amines.[4]

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable inert solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-chloro-N-(5-iodo-2-pyridinyl)acetamide.

Detailed Protocol: Intramolecular Cyclization to 6-Iodoimidazo[1,2-a]pyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-(5-iodo-2-pyridinyl)acetamide (1.0 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Heating: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 6-iodoimidazo[1,2-a]pyridine.

Application Note II: Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 6-position of the newly formed imidazo[1,2-a]pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of functional groups.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-iodoimidazo[1,2-a]pyridine and various boronic acids or their esters.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In a Schlenk tube, combine 6-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (nitrogen or argon) at 80-110 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 70-90 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality which can be a valuable precursor for further transformations.[6]

-

Reaction Setup: To a Schlenk tube, add 6-iodoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Solvent and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2-1.5 eq).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature to 60 °C for 4-12 hours.

-

Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-95 |

Table 2: Representative Conditions for Sonogashira Coupling.

C. Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction allows for the coupling of the 6-iodoimidazo[1,2-a]pyridine with an alkene to form a substituted alkene product.[7]

Caption: Catalytic cycle of the Heck cross-coupling reaction.

-

Reaction Setup: In a sealed tube, combine 6-iodoimidazo[1,2-a]pyridine (1.0 eq), the alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 eq).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

-

Reaction: Heat the sealed tube at 100-140 °C for 12-48 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-